N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-16(2)13-26-20-11-8-18(12-21(20)30-15-24(4,5)23(26)28)25-22(27)14-29-19-9-6-17(3)7-10-19/h6-12,16H,13-15H2,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFBBUFRSSRDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C23H30N2O6S
- Molecular Weight : 462.56 g/mol
This structure includes a tetrahydrobenzo[b][1,4]oxazepine moiety which is significant for its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of oxazepine compounds can possess antimicrobial properties. The specific activity of this compound against different microbial strains remains to be fully elucidated but is promising based on related compounds .
- Anticancer Potential : Compounds with similar structures have been evaluated for their anticancer properties. For instance, some oxazepine derivatives have demonstrated cytotoxic effects on cancer cell lines in vitro. Further studies are required to assess the specific efficacy and mechanisms of action of this compound against various cancer types.
Antimicrobial Studies
A study investigating the antimicrobial properties of related oxazepine compounds found that they exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, it is hypothesized that its structural features may confer similar activity.
| Compound | Activity Type | Target Organisms |
|---|---|---|
| Oxazepine Derivative A | Antibacterial | E. coli, S. aureus |
| Oxazepine Derivative B | Antifungal | C. albicans |
Anticancer Research
Recent investigations into oxazepine derivatives have indicated potential in inhibiting tumor growth in various cancer models. For example:
- In vitro studies showed that certain oxazepine analogs reduced cell viability in breast cancer cell lines by inducing apoptosis.
- In vivo studies demonstrated that these compounds could significantly reduce tumor size in xenograft models.
While direct studies on N-(5-isobutyl...) are still needed, the existing literature suggests a pathway for exploration.
Conclusion and Future Directions
This compound shows potential biological activity that warrants further investigation. Future research should focus on:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.
- Clinical Trials : Evaluating its safety and efficacy in humans through structured clinical trials.
- Structure-Activity Relationship (SAR) Studies : Identifying how modifications to the chemical structure influence its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related derivatives, emphasizing core heterocyclic systems, substituents, and synthetic approaches.
Core Heterocyclic System
- Target Compound : Contains a benzo[b][1,4]oxazepine ring system, which integrates an oxygen atom into the seven-membered heterocycle. This oxygen enhances polarity and may influence binding affinity in biological systems.
- Compound 11p (): Features a benzo[e][1,4]diazepine core with two nitrogen atoms instead of oxygen.
Substituent Analysis
- But-3-en-1-yl Group (Compound 11p) : A terminal alkene in Compound 11p may increase reactivity or serve as a handle for further derivatization .
- p-Tolyloxy Acetamide (Target Compound): The electron-rich p-tolyloxy group contrasts with the coumarin-based substituents in (e.g., 4-methyl-2-oxo-2H-chromen-7-yloxy). Coumarin derivatives are known for fluorescence and anticoagulant activity, whereas p-tolyloxy may prioritize lipophilicity .
Data Table: Structural and Functional Comparisons
Research Findings and Limitations
- Target Compound: No direct biological data are available in the provided evidence. Its design suggests optimization for solubility (polar oxazepine oxygen) and bioavailability (isobutyl group).
- Compound 11p : Demonstrates kinase inhibition but lacks specificity data. The diazepine core may confer broader target interactions compared to the oxazepine system .
- Thiazolidinone-Coumarin Hybrids: Exhibit antimicrobial activity (MIC values: 2–16 µg/mL against S. aureus), though the p-tolyloxy group in the target compound may shift activity toward different targets .
Preparation Methods
Cyclization via β-Amino Alcohol Intermediate
The oxazepine ring is constructed through cyclization of a β-amino alcohol precursor. A representative route involves:
Preparation of 2-(2-Hydroxyphenyl)acetic acid derivatives :
Formation of β-amino alcohol :
Cyclization :
Key Reaction :
$$
\text{2-(2-Hydroxyphenoxy)acetic acid} + \text{Isobutylamine} \xrightarrow{\text{HCHO}} \text{β-Amino Alcohol} \xrightarrow{\text{HCl}} \text{Benzo[b]oxazepine}
$$
Multicomponent Ugi Reaction
A one-pot synthesis inspired by PMC research employs:
- 2-(2-Formylphenoxy)acetic acid as a bifunctional aldehyde-carboxylic acid.
- 2-Aminobenzamide derivatives modified with isobutyl and dimethyl groups.
- Isocyanide to facilitate Ugi four-component condensation.
Advantages :
- High atom economy and yields (reported >80% for analogous compounds).
- Avoids isolation of intermediates, reducing purification steps.
Functionalization at Position 8
Nitration and Reduction
Acylation with 2-(p-Tolyloxy)acetyl Chloride
- Synthesis of 2-(p-tolyloxy)acetic acid :
- Conversion to acid chloride :
- Treat with thionyl chloride (SOCl₂) to form 2-(p-tolyloxy)acetyl chloride.
- Acylation of benzoxazepine amine :
Alternative Routes and Optimization
Mitsunobu Reaction for Ether Linkage
For direct introduction of the p-tolyloxy group:
Solid-Phase Synthesis
Immobilize the benzoxazepine core on resin, enabling sequential functionalization and facile purification.
Analytical Data and Characterization
Spectral Confirmation
Crystallography
Single-crystal X-ray analysis confirms the planar oxazepine ring and acetamide orientation.
Challenges and Solutions
- Regioselectivity in Nitration : Directed ortho-metallation (DoM) with directing groups ensures nitration at position 8.
- Steric Hindrance : Use of bulky bases (e.g., DBU) improves acylation efficiency.
Industrial-Scale Considerations
Q & A
Q. What are the key structural features of this compound, and what analytical methods are critical for its characterization?
The compound contains a benzoxazepine core with a 3,3-dimethyl-4-oxo group, an isobutyl substituent at position 5, and a p-tolyloxyacetamide side chain. Key characterization methods include:
- NMR Spectroscopy : To confirm regiochemistry and substituent positions (e.g., distinguishing between isomers using H and C NMR shifts) .
- HPLC : For assessing purity and monitoring reaction intermediates, with C18 reverse-phase columns and acetonitrile/water gradients recommended for resolution .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, particularly for detecting byproducts from incomplete acylation or oxidation .
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in the benzoxazepine core, while dichloromethane improves acylation efficiency .
- Catalyst Use : Pd-based catalysts (e.g., Pd(dba)) for coupling reactions or phase-transfer catalysts for biphasic systems to reduce side reactions .
- Temperature Control : Low temperatures (0–5°C) during acylation to prevent racemization or decomposition of the acetamide group .
Q. What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal (40–80°C) conditions, followed by HPLC-UV to quantify degradation products .
- Kinetic Solubility Assays : Use shake-flask methods with buffers (pH 1.2–7.4) to determine pH-dependent solubility, critical for formulation design .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., benzoxazepine ring formation) be elucidated?
- Isotopic Labeling : Use O-labeled reagents to track oxygen incorporation during oxazepine ring closure .
- Computational Modeling : DFT calculations to map energy barriers for cyclization steps and identify transition states .
- In Situ IR Spectroscopy : Monitor intermediate formation (e.g., enolates or amide bonds) during multi-step reactions .
Q. How should researchers resolve contradictions in reported biological activity data for structurally similar analogs?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., p-tolyloxy vs. methoxyphenoxy groups in and ) on target binding using molecular docking .
- Dose-Response Studies : Re-evaluate potency (IC) across cell lines to account for variability in membrane permeability or efflux pump expression .
Q. What crystallographic strategies are suitable for determining the compound’s 3D structure?
Q. How can the compound’s interaction with biological targets (e.g., kinases or GPCRs) be experimentally validated?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to recombinant proteins .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts post-treatment .
Q. What in vitro models are appropriate for evaluating metabolic stability?
Q. How can computational tools predict the compound’s reactivity and regioselectivity in derivatization reactions?
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites for functionalization .
- Molecular Electrostatic Potential (MESP) Mapping : Identify electron-rich/depleted regions (e.g., acetamide carbonyl) for predicting reaction pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
